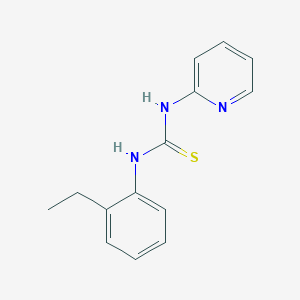

1-(2-Ethylphenyl)-3-pyridin-2-ylthiourea

Description

1-(2-Ethylphenyl)-3-pyridin-2-ylthiourea is a thiourea derivative characterized by a 2-ethylphenyl group attached to one nitrogen of the thiourea moiety and a pyridin-2-yl group on the other. Thioureas are known for their versatile applications in medicinal chemistry, including enzyme inhibition and receptor modulation, due to their hydrogen-bonding capabilities and structural adaptability.

Properties

IUPAC Name |

1-(2-ethylphenyl)-3-pyridin-2-ylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3S/c1-2-11-7-3-4-8-12(11)16-14(18)17-13-9-5-6-10-15-13/h3-10H,2H2,1H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRYGLBVMCDSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=S)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylphenyl)-3-pyridin-2-ylthiourea typically involves the reaction of 2-ethylphenyl isothiocyanate with 2-aminopyridine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for 1-(2-Ethylphenyl)-3-pyridin-2-ylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylphenyl)-3-pyridin-2-ylthiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for other functional compounds.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-3-pyridin-2-ylthiourea largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby modulating their activity. The compound’s thiourea moiety can form hydrogen bonds and other interactions with target proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs Identified:

1-[2-(4-Ethoxy-3-fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)thiourea ()

Boronate-containing analogs (e.g., 1-(2-ethylphenyl)-5-(tetramethyl-1,3,2-dioxaborolato), )

Comparative Analysis:

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |

|---|---|---|---|

| 1-(2-Ethylphenyl)-3-pyridin-2-ylthiourea | C₁₄H₁₅N₃S | 257.35 | 2-ethylphenyl, pyridin-2-yl, thiourea core |

| 1-[2-(4-Ethoxy-3-fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)thiourea | C₁₆H₁₉FN₄OS | 342.41 | Ethoxy, fluorine, methylpyridin-2-yl, thiourea |

| 1-(2-Ethylphenyl)-5-(tetramethyl-1,3,2-dioxaborolato) | C₁₅H₂₁BO₂ | 268.14 | Boronate ester, ethylphenyl, pyrazole |

Functional Group Impact :

- Thiourea Core: Present in both thiourea derivatives (Target compound and ’s analog), enabling hydrogen-bond donor/acceptor interactions. The absence of this group in boronate analogs () shifts utility toward cross-coupling reactions rather than direct bioactivity .

- Pyridine Modifications :

- The target compound’s pyridin-2-yl group is unsubstituted, favoring planar interactions.

- ’s analog features a 5-methylpyridin-2-yl group (enhanced steric bulk) and a 4-ethoxy-3-fluoropyridin-2-yl group (electron-withdrawing fluorine and ethoxy for solubility modulation). These substitutions may improve target affinity or metabolic stability compared to the simpler pyridin-2-yl group .

- Ethylphenyl vs. In contrast, boronate-containing analogs () are typically used as intermediates in Suzuki-Miyaura reactions, highlighting divergent applications .

Hypothetical Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Electron-Withdrawing Substituents : The fluorine atom in ’s compound may enhance binding to electronegative pockets in enzymes or receptors, a feature absent in the target compound.

- Lipophilicity : The ethyl group in the target compound likely confers higher logP values compared to polar substituents (e.g., ethoxy or boronate groups), affecting distribution and half-life .

- Synthetic Utility : Boronate analogs () are more relevant in synthetic chemistry, whereas thiourea derivatives are prioritized in drug discovery for their bioactivity .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Ethylphenyl)-3-pyridin-2-ylthiourea, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of thiourea derivatives typically involves coupling aryl isothiocyanates with amines. For this compound, start with 2-ethylphenyl isothiocyanate and 2-aminopyridine. Use polar aprotic solvents (e.g., DMF or THF) under inert conditions. Optimize reaction efficiency by:

Q. How can the purity and structural integrity of 1-(2-Ethylphenyl)-3-pyridin-2-ylthiourea be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC-MS : Quantify purity (>95%) and detect byproducts.

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., ethylphenyl and pyridyl groups).

- Single-crystal X-ray diffraction : Resolve bond angles and torsion angles to validate the thiourea backbone .

- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values.

Q. What solubility and stability profiles are critical for experimental design involving this compound?

- Methodological Answer : Conduct solubility tests in common solvents (DMSO, ethanol, water) using UV-Vis spectroscopy or gravimetric analysis. Stability studies should include:

- pH dependence : Test degradation rates in acidic (pH 2–4) and basic (pH 8–10) buffers.

- Thermal stability : Use TGA/DSC to identify decomposition temperatures.

- Light sensitivity : Store samples in amber vials and monitor photodegradation via HPLC .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this thiourea derivative?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and predict reaction barriers. Use software like Gaussian or ORCA to:

- Identify intermediates in the thiourea formation mechanism.

- Simulate solvent effects on reaction kinetics.

- Validate results against experimental data (e.g., activation energy from Arrhenius plots) .

Combine with machine learning to prioritize reaction conditions from high-throughput screening data .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar thiourea compounds?

- Methodological Answer : Contradictions often arise from assay variability or structural nuances. Address this by:

Q. How can the compound’s electronic properties (e.g., HOMO-LUMO gaps) be correlated with its biological or catalytic activity?

- Methodological Answer : Perform DFT calculations to determine frontier molecular orbitals. Compare HOMO-LUMO gaps with experimental

- Electrochemical studies : Use cyclic voltammetry to measure redox potentials.

- Catalytic assays : Test activity in model reactions (e.g., Suzuki coupling) to link electronic profiles with efficiency .

Q. What experimental designs are suitable for assessing the compound’s ecological impact when toxicity data is limited?

- Methodological Answer : Follow tiered risk assessment protocols:

Acute toxicity : Use Daphnia magna or Vibrio fischeri bioassays for EC₅₀ values .

Bioaccumulation : Measure logP values (octanol-water partitioning) and BCF (bioconcentration factors).

Degradation studies : Perform OECD 301 tests (ready biodegradability) or advanced oxidation experiments .

Methodological Frameworks for Data Analysis

Q. How should researchers approach statistical analysis of dose-response data for this compound?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic or Hill equations) to fit dose-response curves. Validate with:

Q. What role does crystallography play in resolving structural ambiguities of thiourea derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous bond lengths and angles. For example:

- Confirm the planarity of the thiourea moiety (C-N-C-S dihedral angles <10°).

- Identify intermolecular interactions (e.g., hydrogen bonds) affecting solubility or stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.